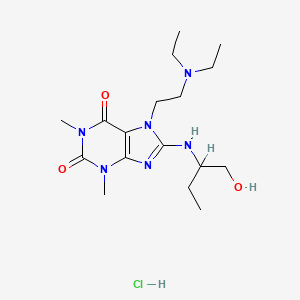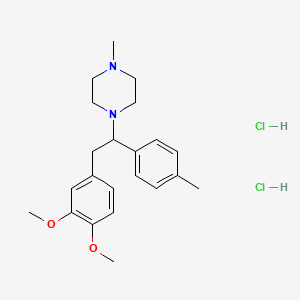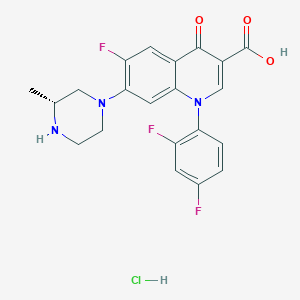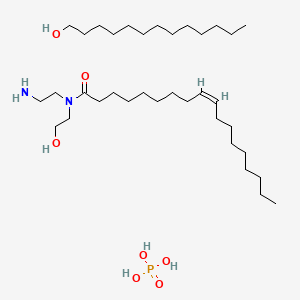
Coagulin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coagulin J is a bioactive compound derived from the plant Withania coagulans, commonly known as the Indian Rennet or Paneer Dodi. This compound belongs to the class of withanolides, which are naturally occurring steroids known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coagulin J typically involves the extraction of withanolides from the dried fruits of Withania coagulans. The extraction process usually employs solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried fruits of Withania coagulans are processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The scalability of this process makes it feasible for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
Coagulin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties.
Aplicaciones Científicas De Investigación
Coagulin J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of withanolides.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
Coagulin J exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context and the target cells or tissues.
Comparación Con Compuestos Similares
Coagulin J is often compared with other withanolides, such as:
- Withanolide A
- Withaferin A
- Coagulin E
- Withaperuvin C
- 27-Hydroxywithanolide I
- Ajugin E
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific pharmacological profile. While many withanolides share common bioactive properties, this compound has shown distinct effects in certain biological assays, making it a compound of particular interest in scientific research.
Propiedades
Número CAS |
216164-41-9 |
|---|---|
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |
Clave InChI |
SYAAPYCBHNSHLM-DPAWWDGJSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















